![molecular formula C16H11NO3S B3060854 (5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 917602-12-1](/img/structure/B3060854.png)
(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly known as PPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PPM belongs to the class of thiazolidinediones and is structurally similar to other drugs such as pioglitazone and rosiglitazone.
Mechanism of Action
PPM exerts its effects by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell proliferation. PPAR-γ activation by PPM leads to the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the upregulation of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. PPM has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
PPM has been shown to have several biochemical and physiological effects, including improved glucose metabolism, reduced inflammation, and increased antioxidant capacity. PPM has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, PPM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of PPM is its high potency and specificity for PPAR-γ activation, making it a useful tool for studying the role of PPAR-γ in various diseases. However, the limitations of PPM include its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Future Directions
Future research on PPM should focus on further elucidating its mechanism of action and identifying its potential therapeutic uses in various diseases. Additionally, the development of more potent and selective PPAR-γ agonists based on the structure of PPM may lead to the discovery of new drug candidates for the treatment of cancer, diabetes, and neurodegenerative diseases. Finally, the development of novel drug delivery systems for PPM may overcome its solubility issues and improve its efficacy in vivo.
Scientific Research Applications
PPM has been extensively studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising drug candidate for the treatment of cancer. PPM has also been found to improve insulin sensitivity and glucose metabolism, making it a potential treatment option for type 2 diabetes. Additionally, PPM has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-15-14(21-16(19)17-15)10-11-6-4-5-9-13(11)20-12-7-2-1-3-8-12/h1-10H,(H,17,18,19)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDHEMGPYLPENJ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



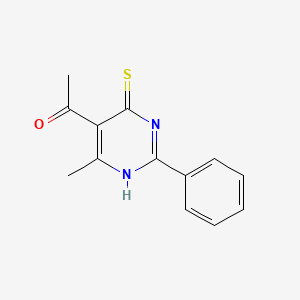

![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)
![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)
![3-Methyl-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B3060780.png)

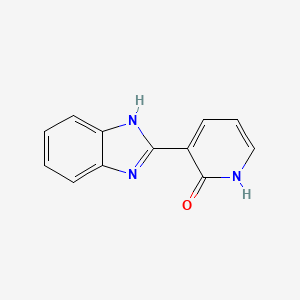
![Methyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B3060786.png)
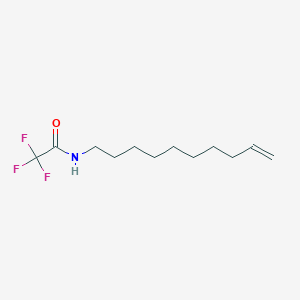
![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)
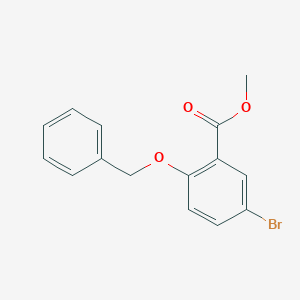
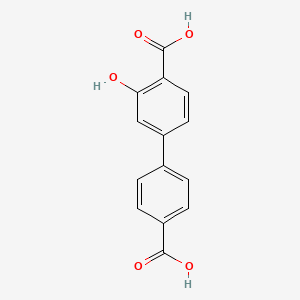
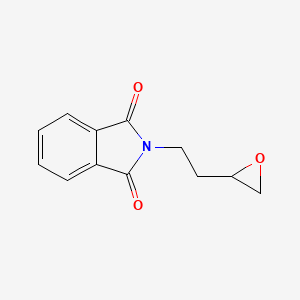
![7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3060794.png)